1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H
. The molecular weight is 163.259 .
While the specific synthesis of 3-Methyl-1-phenylbutan-2-amine is not detailed in the provided papers, research indicates it acts as a mebeverine precursor. This suggests potential synthesis pathways could involve modification of existing mebeverine synthesis methods. Further investigation into synthetic organic chemistry literature focusing on similar compounds and mebeverine precursors is necessary to elaborate on a precise synthesis method for 3-Methyl-1-phenylbutan-2-amine.
3-Methyl-1-phenylbutan-2-amine exhibits a significant influence on bioelectrical activity (BEA) likely through the regulation of Ca2+ channels and modulation of Ca2+ influx. This modulation of calcium ion movement affects the response of smooth muscle cells, potentially contributing to its antispasmodic effects.
3-Methyl-1-phenylbutan-2-amine shows promise as a potential therapeutic agent for Irritable Bowel Syndrome (IBS). Its demonstrated influence on bioelectrical activity and smooth muscle cell response, coupled with its lack of observed cytotoxicity against specific human malignant leukemic cell lines, suggests potential for further development as an orally active, long-term treatment option for IBS. It also has the potential to be loaded into Silver Nanoparticles (Ag NPs) as a drug delivery system, specifically for targeted delivery to areas of inflammation in the gastrointestinal tract.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: